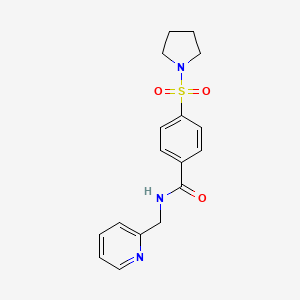

N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

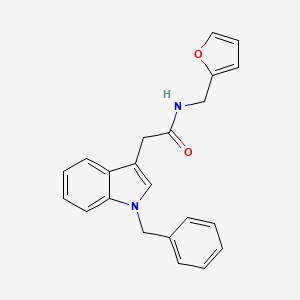

The compound is a derivative of pyridine, an aromatic heterocyclic organic compound. It’s structurally related to compounds like N-(pyridin-2-ylmethyl)furan-2-carboxamide and 4-Nitro-N-(pyridin-2-ylmethyl)aniline .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with aminopyridines . For example, Ammonium N-(pyridin-2-ylmethyl)oxamate was synthesized from O-methyl-N-(pyridin-2-ylmethyl)oxamate .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of catalysts. For instance, Fe2Ni-BDC, a bimetallic metal–organic framework material, was used as a catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques like X-ray powder diffraction, Fourier transform infrared spectroscopy, Raman spectroscopy, and nitrogen physisorption measurements .Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Uses

N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide and its derivatives have been explored for their pharmacological properties, with a significant focus on their interaction with opioid receptors. For instance, a compound closely related to this compound, named 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been identified as a novel κ-opioid receptor (KOR) antagonist. This compound shows high affinity for human, rat, and mouse KORs and demonstrates selectivity over μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. PF-04455242 has potential therapeutic applications in treating depression and addiction disorders, as evidenced by its efficacy in various animal models (Grimwood et al., 2011).

Synthesis and Structural Studies

Research into the structural properties of compounds related to this compound has contributed to the understanding of their potential applications. A study on the synthesis and structural study of tropane benzamides, which share a structural motif with the compound , highlights the importance of understanding the molecular structure for pharmaceutical applications (Gálvez et al., 1990). Another research effort focused on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, including 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, as corrosion inhibitors. This study showcases the versatility of these compounds beyond pharmacological applications, emphasizing their potential in industrial applications (Yıldırım & Çetin, 2008).

Magnetic Anisotropy and Coordination Chemistry

The influence of substituents on the N-(pyridin-2-ylmethyl)-sulfonyl moiety and its effect on magnetic anisotropy and coordination geometry has been investigated in a series of cobalt(ii)-sulfonamide complexes. These studies reveal the subtle correlation between coordination geometric variation and magnetic properties, providing insights into the design of magnetic materials (Wu et al., 2019).

Antibacterial and Antifungal Applications

The structural versatility of this compound derivatives enables their application in developing novel antimicrobial agents. A strategic approach to synthesizing functionalized spirooxindole pyrrolidine derivatives has shown promise in in vitro antibacterial, antifungal, antimalarial, and antitubercular studies. These findings underscore the potential of these compounds in addressing various infectious diseases (Haddad et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-17(19-13-15-5-1-2-10-18-15)14-6-8-16(9-7-14)24(22,23)20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBBYHGHPGMTBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2782428.png)

![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2782431.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B2782432.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2782442.png)

![4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782443.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide](/img/structure/B2782447.png)